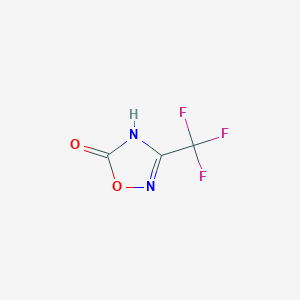
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA Targeting Agents
Scientific Field
Summary of Application
Trifluoromethyl compounds have been used in the synthesis of DNA targeting agents . These agents are designed to bind with the DNA duplex, which can be useful in various biological and medical applications .
Methods of Application
The synthesis of these DNA targeting agents involves a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . This process results in the formation of 1-trifluoroacetyl-3-aryl-5- (2-oxo-2-arylethylthio)-1,2,4-triazoles .
Results or Outcomes
The synthesized compounds demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove . This resulted in the formation of a stable complex .
Agrochemical and Pharmaceutical Ingredients
Scientific Field
Agrochemistry and Pharmacology
Summary of Application
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from trifluoromethyl compounds, are used extensively in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products .
Methods of Application
The synthesis of TFMP derivatives involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
FDA-Approved Drugs
Scientific Field
Summary of Application
Trifluoromethyl (TFM, -CF3) groups have been incorporated into various FDA-approved drugs over the past 20 years . These drugs have been used to treat various diseases and disorders .
Methods of Application
The synthesis of these drugs involves incorporating the TFM group into potential drug molecules . The specific methods of synthesis vary depending on the drug .
Results or Outcomes
Numerous FDA-approved drugs containing the TFM group have been developed over the past 20 years . These drugs have been used to treat a variety of conditions, demonstrating the versatility of the TFM group .
Synthesis of 6-Substituted Purines
Scientific Field
Summary of Application
3-(Trifluoromethyl)benzylamine, a trifluoromethyl compound, has been used in the preparation of 6-substituted purines .
Methods of Application
The specific method of synthesis involves the reaction of 3-(Trifluoromethyl)benzylamine with other reagents to form the 6-substituted purines .
Results or Outcomes
The synthesized 6-substituted purines can be used in various applications, such as in the development of new pharmaceuticals .
Synthesis of Trifluoromethyl Ethers
Summary of Application
Trifluoromethyl ethers are synthesized from trifluoromethyl compounds . They are used in various applications, including in bioactives .
Methods of Application
The synthesis of trifluoromethyl ethers involves various methods . The specific methods of synthesis vary depending on the specific trifluoromethyl ether being synthesized .
Results or Outcomes
Trifluoromethyl ethers have found increased utility as a substituent in bioactives . They are still perhaps the least well understood fluorine substituent in currency .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-2(9)10-8-1/h(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZESGQFAKZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254299 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol | |
CAS RN |
1338494-62-4 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)

![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
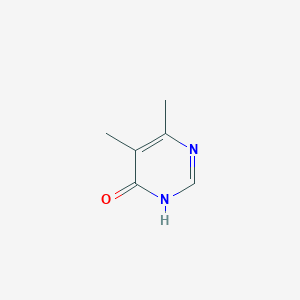
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
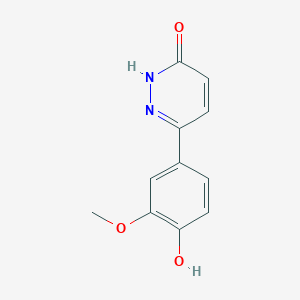
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)
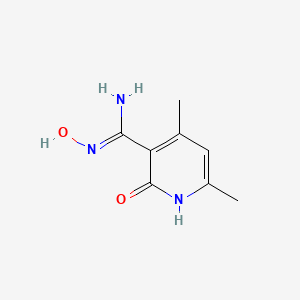

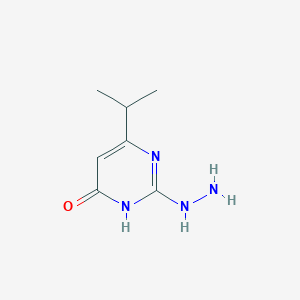

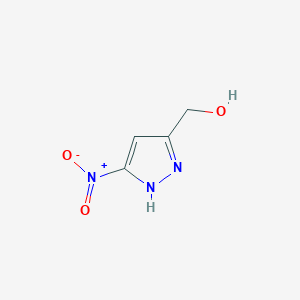
![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)
